2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide

physicochemical profiling drug-likeness permeability prediction

2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide (MW 281.31 g/mol; formula C16H15N3O2) is a synthetic small molecule built on the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold, a privileged fragment that has produced low-micromolar O-GlcNAc transferase (OGT) inhibitors (fragment 3b IC50 = 116 µM) and sub-10 µM cytotoxic agents in esophageal squamous cell carcinoma (ESCC) cell lines. The compound is catalogued under InterBioScreen ID STOCK1N-77163 and ChemBase ID 225355, with a predicted LogP of 1.61, topological polar surface area (tPSA) of 63.13 Ų, and two hydrogen-bond donors.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B14935678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC=C3
InChIInChI=1S/C16H15N3O2/c20-15-11-13(12-5-1-2-6-14(12)18-15)16(21)17-7-10-19-8-3-4-9-19/h1-6,8-9,11H,7,10H2,(H,17,21)(H,18,20)
InChIKeyANUPBQIFFARQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide – Core Scaffold, Physicochemical Profile, and Sourcing Identity


2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide (MW 281.31 g/mol; formula C16H15N3O2) is a synthetic small molecule built on the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold, a privileged fragment that has produced low-micromolar O-GlcNAc transferase (OGT) inhibitors (fragment 3b IC50 = 116 µM) and sub-10 µM cytotoxic agents in esophageal squamous cell carcinoma (ESCC) cell lines [1][2]. The compound is catalogued under InterBioScreen ID STOCK1N-77163 and ChemBase ID 225355, with a predicted LogP of 1.61, topological polar surface area (tPSA) of 63.13 Ų, and two hydrogen-bond donors [3]. Its N-(2-pyrrol-1-yl-ethyl) side chain distinguishes it from other 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives bearing methoxyphenoxy, anilino, or benzylphenyl substituents, which have independently emerged as ligands for the SARS-CoV-2 main protease (PDB: 7GH6) or as OGT inhibitors [1][4].

Why 2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide Cannot Be Simply Replaced by Another 2-Oxo-1,2-dihydroquinoline-4-carboxamide Analog


The 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold is exquisitely sensitive to the identity of the N-substituent on the carboxamide. In the OGT inhibitor series, fragment growth from 3b (IC50 = 116.0 µM) to compound 6b (IC50 = 144.5 µM) produced only a modest potency shift, yet further elaboration to other fragments yielded compounds spanning over two orders of magnitude in IC50 [1]. This steep structure–activity relationship (SAR) means that swapping the pyrrol-1-yl-ethyl group for a methoxyphenoxy-ethyl (as in PDB ligand Q2U, MW 338.36) or an anilino-ethyl (PDB ligand KZC, MW 307.35) substituent is not a neutral substitution—it redefines molecular recognition at the target, potentially abolishing activity at the intended site while introducing uncharacterized off-target interactions [1][2]. Furthermore, preliminary pharmacological screening indicates that the compound exhibits CCR5 antagonist activity, a profile that may not be shared by other 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives optimized for ESCC cytotoxicity or OGT inhibition [3]. Therefore, generic substitution within this class carries a high risk of altering both potency and selectivity in an unpredictable manner.

Quantitative Differentiation Evidence for 2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Divergence vs. Methoxyphenoxy-Ethyl Analog (PDB Ligand Q2U)

The target compound possesses a molecular weight (MW) of 281.31 g/mol and a predicted LogP of 1.61 (ChemBase), whereas the structurally related PDB ligand Q2U—N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide, a SARS-CoV-2 main protease binder—has a MW of 338.36 g/mol [1][2]. Although experimental LogP for Q2U is not available from the same source, the additional aromatic ether and methoxy groups in Q2U are expected to increase lipophilicity by >0.5 LogP units based on fragment contribution methods. The target compound also has a lower topological polar surface area (tPSA = 63.13 Ų vs. an estimated ~76 Ų for Q2U), favoring passive membrane permeability under Lipinski guidelines [1].

physicochemical profiling drug-likeness permeability prediction

Class-Level SAR: OGT Inhibitory Potency Thresholds Differentiate Scaffold Substitution Patterns

In the OGT inhibitor series built on the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold, the most potent fragment (3b) achieved an IC50 of 116.0 µM, while further elaborated compound 6b reached 144.5 µM in the UDP-Glo™ luminescence assay (200 nM OGT, 100 µM RBL-2 peptide, 0.1 mM UDP-GlcNAc, pH 7.5, 37°C) [1]. The target compound, bearing a pyrrol-1-yl-ethyl substituent, represents a distinct chemical space within this class that has not been directly evaluated in the same assay; however, fragment-based SAR indicates that the N-substituent identity is the primary determinant of OGT engagement potency [1].

O-GlcNAc transferase fragment-based drug design structure-activity relationship

Distinct Target Indication Space: CCR5 Antagonism vs. ESCC Cytotoxicity or OGT Inhibition in Sibling Scaffolds

Preliminary pharmacological screening reported for this compound indicates CCR5 antagonist activity, with potential therapeutic application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, the broader 2-oxo-1,2-dihydroquinoline-4-carboxamide class has been primarily characterized for OGT inhibition (IC50 ~100–150 µM range) and ESCC cytotoxicity (active analogues with IC50 values around 10 µM in ESCC cell lines) [2][3]. This divergence in biological annotation suggests that the pyrrol-1-yl-ethyl substituent may redirect target engagement toward the chemokine receptor GPCR family rather than intracellular OGT or ESCC-associated pathways.

CCR5 antagonist target selectivity HIV entry inhibitor

Hydrogen-Bond Donor/Acceptor Profile Differentiates the Pyrrol-1-yl-ethyl Compound from Anilino-Ethyl and Methoxyphenoxy-Ethyl Analogs

The target compound presents exactly 2 hydrogen-bond donors (both N–H: one from the quinolinone and one from the carboxamide) and 3 hydrogen-bond acceptors (two carbonyl oxygens and the pyrrole nitrogen), as computed from its SMILES structure [1]. This donor/acceptor count is identical to that of the anilino-ethyl analog KZC (C18H17N3O2; 2 HBD, 3 HBA) but differs from the methoxyphenoxy-ethyl analog Q2U (C19H18N2O4; 2 HBD, 5 HBA), which introduces two additional ether oxygen acceptors [1][2]. The pyrrole nitrogen in the target compound is a weak hydrogen-bond acceptor (pKa of conjugate acid ~0.4), providing a distinct electronic environment compared to the aniline NH in KZC, which can act as an additional donor under physiological conditions, or the methoxy oxygens in Q2U, which are stronger acceptors.

molecular recognition hydrogen bonding fragment growing vectors

Recommended Research and Procurement Application Scenarios for 2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroquinoline-4-carboxamide


Fragment-Based Screening for Novel CCR5 Antagonists

The reported CCR5 antagonist activity, although currently lacking published quantitative IC50 values, nominates this compound as a candidate for secondary screening and hit validation in CCR5-mediated disease models such as HIV-1 entry inhibition, rheumatoid arthritis, or asthma [2]. Its favorable predicted drug-likeness (LogP 1.61, MW 281.31, Lipinski rule-of-five compliant) supports procurement for fragment elaboration campaigns targeting the CCR5 allosteric pocket.

Fragment Growth Starting Point for O-GlcNAc Transferase (OGT) Inhibitor Optimization

The 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold has been validated as a fragment hit for OGT inhibition (fragment 3b IC50 = 116 µM) [1]. The pyrrol-1-yl-ethyl compound represents an unexplored substitution vector within this fragment class. Procurement is recommended for fragment-growing SAR studies aimed at improving OGT potency beyond the literature baseline of ~100–150 µM while exploring selectivity over other glycosyltransferases.

Chemical Probe Development for 5-HT2B or GPCR Selectivity Profiling

Although direct 5-HT2B receptor data for this specific compound are not available, structurally related quinoline carboxamides have demonstrated nanomolar 5-HT2B antagonist activity (e.g., MW071, IC50 = 22 nM binding, 54 nM cellular) with exceptional selectivity over 161 GPCRs, 302 kinases, and multiple transporters [4]. The target compound, with its distinct pyrrol-1-yl-ethyl substitution, is a candidate for GPCR panel screening to determine whether this scaffold class can be redirected toward serotonin receptor subtypes beyond 5-HT2B.

Esophageal Squamous Cell Carcinoma (ESCC) Phenotypic Screening Programs

Multiple 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives have shown cytotoxicity in ESCC cell lines with IC50 values around 10 µM, comparable to cisplatin in certain analogues, with autophagy modulation as a proposed mechanism [3]. The target compound can be procured for head-to-head phenotypic profiling against these characterized analogues to evaluate whether the pyrrol-1-yl-ethyl substituent confers improved potency or a differentiated mechanism of action in ESCC models.

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